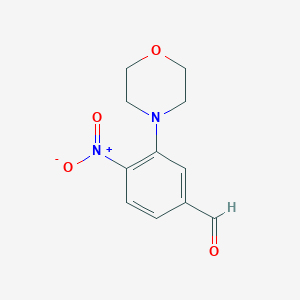

3-Morpholino-4-nitrobenzaldehyde

Description

Contextualization of Nitrobenzaldehydes and Morpholine (B109124) Derivatives in Modern Organic Synthesis

The utility of 3-Morpholino-4-nitrobenzaldehyde in chemical synthesis is best understood by first examining its constituent chemical families: nitrobenzaldehydes and morpholine derivatives.

Nitrobenzaldehydes are a class of aromatic compounds that serve as fundamental building blocks in organic chemistry. frontiersin.orgfrontiersin.org The presence of both a reactive aldehyde group and a versatile nitro group makes them valuable intermediates. nih.gov The aldehyde functionality readily participates in a host of carbon-carbon bond-forming reactions, including aldol (B89426) condensations and Wittig reactions, allowing for molecular elaboration. chegg.com The nitro group, a strong electron-withdrawing moiety, can be easily transformed into other functional groups, most importantly an amine via reduction. frontiersin.org This transformation is a cornerstone in the synthesis of dyes, agrochemicals, and a wide array of pharmaceuticals, including dihydropyridine (B1217469) calcium channel blockers like nitrendipine (B1678957) and nimodipine, which use 3-nitrobenzaldehyde (B41214) as a key intermediate. cookechem.com

Morpholine derivatives are recognized as possessing a "privileged scaffold" in medicinal chemistry. ucsf.edu The morpholine ring, a saturated heterocycle, is often incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility, metabolic stability, and pharmacokinetic profiles. ucsf.edu This structural motif is a key component in numerous approved drugs. A prominent example is the arylmorpholine structure found in LY294002, a well-studied and potent inhibitor of phosphoinositide 3-kinases (PI3-Ks), a family of enzymes implicated in cellular growth and proliferation. ucsf.edunih.gov The demonstrated bioactivity of the arylmorpholine pharmacophore makes it a desirable feature in the design of new therapeutic agents, particularly kinase inhibitors. ucsf.edunih.gov

Significance of this compound as a Versatile Chemical Synthon

This compound integrates the key reactive features of both nitrobenzaldehydes and arylmorpholines into a single, powerful synthon. Its significance lies in its potential to serve as a multifunctional starting material for the efficient synthesis of complex target molecules.

The versatility of this compound stems from its three distinct functional regions:

The Aldehyde Group: This serves as a primary handle for synthetic elaboration. It can be converted into an alkene via Wittig or Horner-Wadsworth-Emmons reactions, or it can undergo condensation with active methylene (B1212753) compounds. It can also be oxidized to a carboxylic acid or reduced to an alcohol, providing multiple pathways for further modification. The reaction of aldehydes with secondary amines like morpholine is a known transformation in organic synthesis. researchgate.netresearchgate.net

The Nitro Group: Positioned on the aromatic ring, the nitro group can be selectively reduced to an amino group. This transformation opens up a new avenue for chemical diversification, enabling the formation of amides, sulfonamides, or participation in cyclization reactions to build fused heterocyclic systems. The conversion of a nitroaryl precursor to an aniline (B41778) derivative is a critical step in the synthesis of many pharmaceutical intermediates. frontiersin.org

The Arylmorpholine Core: The pre-formed 4-morpholino-3-nitroaryl scaffold is of high value, particularly in drug discovery. As the arylmorpholine moiety is a known pharmacophore for kinase inhibition, using this compound as a starting material allows researchers to bypass the separate steps of introducing the morpholine ring and can streamline the synthesis of novel kinase inhibitors and other biologically active compounds. ucsf.edu

In essence, this compound provides a strategic starting point for parallel synthesis and the creation of chemical libraries. By systematically exploiting the reactivity of the aldehyde and the nitro group, chemists can rapidly generate a diverse set of derivatives built upon the valuable arylmorpholine core, facilitating structure-activity relationship (SAR) studies and the discovery of new lead compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-yl-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-8-9-1-2-10(13(15)16)11(7-9)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJSCBIMFMOQMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286708 | |

| Record name | 3-(4-Morpholinyl)-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101682-70-6 | |

| Record name | 3-(4-Morpholinyl)-4-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101682-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Morpholinyl)-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Morpholino 4 Nitrobenzaldehyde

Strategies for Aromatic Nucleophilic Substitution and Carbon-Nitrogen Bond Formation

Utilization of Halogenated Nitrobenzaldehyde Precursors with Morpholine (B109124)

The most common precursors for the synthesis of 3-Morpholino-4-nitrobenzaldehyde are halogenated 3-halo-4-nitrobenzaldehydes, where the halogen is typically chlorine or fluorine. Morpholine, a secondary amine, acts as the nucleophile, displacing the halide to form the desired product. The reactivity of the aryl halide is a critical factor, with aryl fluorides often being more reactive than aryl chlorides in SNAr reactions. acsgcipr.org

A representative reaction involves the direct substitution of the halogen atom on the aromatic ring with morpholine. For instance, reacting a precursor like 3-chloro-4-nitrobenzaldehyde (B109732) with morpholine, often in the presence of a base, yields this compound. A similar, well-documented reaction is the synthesis of 4-(4-nitrophenyl)morpholine (B78992) from p-chloronitrobenzene and morpholine, which proceeds with high yield. google.com

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, there has been a significant push to develop more environmentally benign synthetic methods. For SNAr reactions, this has focused on replacing hazardous solvents and improving energy efficiency.

Several greener alternatives to traditional dipolar aprotic solvents have been investigated. acsgcipr.org Water is a highly desirable green solvent, and methods have been developed to conduct SNAr reactions in aqueous media using additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which can form micelles that act as "nanoreactors". d-nb.inforsc.org This approach allows the reaction to proceed under mild conditions and often with equimolar amounts of reagents. rsc.org

Other sustainable solvents include polyethylene (B3416737) glycol (PEG-400) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). acs.orgnih.gov PEG-400 is non-toxic, biodegradable, and has been shown to be an efficient medium for SNAr reactions, sometimes leading to excellent yields in very short reaction times. nih.gov 2-MeTHF is a bio-derived solvent that is a suitable replacement for less green ethereal solvents like THF. acsgcipr.org The use of these greener solvents minimizes the environmental impact associated with the synthesis. acsgcipr.orgnih.gov

Purification and Isolation Techniques for Research Scale Production

After the reaction is complete, the crude this compound must be isolated and purified. Standard laboratory procedures for a solid product are typically employed.

The first step often involves quenching the reaction mixture, for example, by adding water to precipitate the solid product. wjpsonline.com The precipitated solid is then collected by suction filtration. The filter cake is washed sequentially to remove unreacted starting materials and byproducts. A common washing procedure involves using water to remove any inorganic salts and water-soluble impurities, followed by a non-polar organic solvent like petroleum ether to remove non-polar impurities. wjpsonline.com

For higher purity, recrystallization is a standard technique. The choice of solvent for recrystallization is crucial; a solvent system is chosen in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For nitroaromatic aldehydes, solvents such as ethanol (B145695) or mixtures like ether/petroleum ether are often effective. The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow the formation of pure crystals, which are then collected by filtration.

In some cases, where impurities are persistent, column chromatography may be necessary. However, for research-scale production, a well-optimized reaction followed by precipitation and recrystallization is often sufficient to obtain a product of high purity. The final product is typically dried under vacuum to remove any residual solvent. wjpsonline.com

Mechanistic Studies of Chemical Transformations Involving 3 Morpholino 4 Nitrobenzaldehyde

Reactivity of the Aldehyde Functional Group in Diverse Reactions

The aldehyde group is a primary site of reactivity in 3-Morpholino-4-nitrobenzaldehyde, participating in a variety of transformations typical of aromatic aldehydes. Its reactivity is significantly modulated by the substituents on the benzene (B151609) ring.

Nucleophilic addition is a characteristic reaction of aldehydes. The carbonyl carbon possesses a partial positive charge, making it electrophilic and susceptible to attack by nucleophiles. In the case of this compound, the electrophilicity of the carbonyl carbon is influenced by both the morpholine (B109124) and nitro groups. The nitro group, being a strong electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, thereby increasing the molecule's reactivity towards nucleophiles compared to unsubstituted benzaldehyde. doubtnut.comdoubtnut.com This effect facilitates the attack of the nucleophile on the carbonyl carbon. doubtnut.com Conversely, the morpholine group can donate electron density to the ring through resonance, which could potentially decrease the electrophilicity of the aldehyde. However, the powerful inductive and resonance-based withdrawal by the para-nitro group is generally the dominant electronic effect.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated, often by a solvent or a mild acid, to yield the final alcohol product. youtube.com The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon; therefore, compounds with electron-withdrawing groups, like p-nitrobenzaldehyde, are more reactive than those with electron-donating groups, such as p-tolualdehyde. shaalaa.comvedantu.comdoubtnut.com

| Compound | Substituent Effect | Relative Reactivity Towards Nucleophilic Addition |

|---|---|---|

| p-Nitrobenzaldehyde | Strongly electron-withdrawing (-NO₂) | Highest vedantu.comdoubtnut.com |

| Benzaldehyde | Neutral (Reference) | Intermediate vedantu.comdoubtnut.com |

| p-Tolualdehyde | Electron-donating (-CH₃) | Lower vedantu.comdoubtnut.com |

| Acetophenone | Ketone (generally less reactive than aldehydes) | Lowest vedantu.comdoubtnut.com |

The aldehyde functionality of this compound serves as an excellent electrophile in condensation reactions. In base-catalyzed reactions like the Aldol (B89426) or Claisen-Schmidt condensation, a base abstracts a proton from a compound with an acidic α-hydrogen (like acetone or acetophenone) to form an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde derivative. scribd.com The resulting aldol adduct can then undergo dehydration to form a stable, conjugated α,β-unsaturated ketone, known as a chalcone. scribd.com

| Reaction Type | Reactants | Typical Catalyst | Intermediate/Product |

|---|---|---|---|

| Aldol Condensation | 4-Nitrobenzaldehyde (B150856) + Acetone | Zn(L-proline)₂ | (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one researchgate.net |

| Claisen-Schmidt | 3-Nitrobenzaldehyde (B41214) + Acetophenone | NaOH | 3-Nitrochalcone scribd.com |

| Knoevenagel Condensation | Aromatic Aldehyde + Acetylacetone | L-proline in DES | Substituted 3-(aryl)pentane-2,4-dione |

Transformations of the Nitro Group and Morpholine Moiety

Beyond the aldehyde, the nitro and morpholine groups offer further avenues for chemical modification, enabling the synthesis of a diverse range of derivatives.

The aromatic nitro group is readily reduced to a primary amino group (aniline derivative) using a variety of reagents and conditions. wikipedia.org This transformation is one of the most important reactions of nitroarenes. Common methods include catalytic hydrogenation and the use of metals in acidic media. scispace.com

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.com It is often a clean and efficient method.

Metal/Acid Reduction: Historically significant methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. scispace.comcommonorganicchemistry.com

Other Reagents: Reagents like sodium hydrosulfite, tin(II) chloride (SnCl₂), or samarium diiodide can also effect this reduction, sometimes offering greater chemoselectivity. wikipedia.orgcommonorganicchemistry.com

A key challenge in the reduction of this compound is achieving selectivity. The aldehyde group is also susceptible to reduction, typically to an alcohol. However, certain reagents and conditions allow for the chemoselective reduction of the nitro group while leaving the aldehyde intact. For instance, reagents like tin(II) chloride or the use of iron in acetic acid are known to be mild enough to favor nitro group reduction over aldehyde reduction. scispace.comcommonorganicchemistry.com

| Reducing Agent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Pd/C | Pressurized H₂, various solvents | Highly efficient but can also reduce aldehydes and other groups. commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Refluxing acid | A classic method, can be selective for the nitro group. scispace.comcommonorganicchemistry.com |

| SnCl₂ | Acidic solution | Provides mild reduction, often selective for the nitro group. commonorganicchemistry.com |

| Zn / NH₄Cl | Aqueous medium | A method for catalytic transfer hydrogenation. scispace.com |

| NaBH₄ / Pd/C | Water | Can selectively reduce the nitro group. scispace.com |

The morpholine ring is a "privileged scaffold" in medicinal chemistry, valued for its physicochemical properties and synthetic accessibility. researchgate.netresearchgate.net In this compound, the morpholine moiety is a stable heterocyclic system. The nitrogen atom is weakly basic and nucleophilic due to the electron-withdrawing effect of the oxygen atom. researchgate.net While it is generally less reactive than a simple dialkylamino group, it can still participate in certain reactions.

Reaction Kinetics and Selectivity Investigations

The kinetics of reactions involving this compound are governed by the electronic environment of the reacting functional group. For nucleophilic addition to the aldehyde, the rate is enhanced by the electron-withdrawing nitro group, which increases the positive character of the carbonyl carbon. doubtnut.com This makes the aldehyde more susceptible to attack by nucleophiles. The rate of nucleophilic addition to p-nitrobenzaldehyde is significantly faster than that for benzaldehyde or p-methoxybenzaldehyde, illustrating the powerful activating effect of the nitro group. doubtnut.com

Selectivity is a major consideration in the chemical transformations of this polyfunctional molecule.

Chemoselectivity: As discussed, the selective reduction of the nitro group in the presence of the aldehyde is a critical synthetic challenge. The choice of reducing agent is paramount to achieving the desired outcome (e.g., forming 3-morpholino-4-aminobenzaldehyde instead of the corresponding amino alcohol). scispace.comcommonorganicchemistry.com

Regioselectivity: In reactions involving the aromatic ring (e.g., further electrophilic aromatic substitution), the directing effects of the existing substituents would determine the position of the incoming group. The powerful ortho, para-directing morpholino group and the meta-directing nitro/aldehyde groups would lead to complex outcomes, although the ring is already highly substituted.

Understanding the interplay of these electronic and steric factors is essential for predicting and controlling the outcomes of chemical reactions involving this compound.

Applications of 3 Morpholino 4 Nitrobenzaldehyde As a Synthetic Intermediate

Construction of Complex Organic Scaffolds and Heterocyclic Systems

The strategic placement of functional groups on the 3-Morpholino-4-nitrobenzaldehyde framework makes it an important intermediate in the synthesis of elaborate molecular architectures, particularly heterocyclic systems. The aldehyde group acts as an electrophilic center, readily participating in condensation and cyclization reactions. The electron-withdrawing nitro group influences the reactivity of the aromatic ring, while the morpholine (B109124) group can direct reactions and impart specific physicochemical properties to the final products.

This compound is a suitable substrate for the Mannich reaction, a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. gijash.com This reaction typically involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom. oarjbp.com Mannich bases are significant in medicinal chemistry and serve as key intermediates for synthesizing various pharmaceutical compounds. researchgate.netnih.gov The morpholine moiety itself is a common feature in many bioactive Mannich bases, recognized for its contribution to the pharmacological profile of molecules. nih.gov In the context of this compound, the aldehyde group would react with an external amine and a carbonyl compound to yield a complex Mannich base, incorporating the morpholino-nitrophenyl scaffold into a larger structure.

Table 1: Components of a General Mannich Reaction

| Component | Role | Example |

|---|---|---|

| Aldehyde | Electrophilic Carbonyl Source | This compound |

| Amine | Nucleophile (Primary/Secondary) | Piperidine, Aniline (B41778) |

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govorganic-chemistry.org The aldehyde functionality is a cornerstone of many named MCRs, such as the Ugi and Biginelli reactions. organic-chemistry.org

Research has demonstrated the use of aromatic aldehydes in boron trifluoride etherate-catalyzed three-component reactions with morpholino-nitroalkenes and aminoazoles to produce complex heterocyclic systems like 4,7-Dihydro-6-nitro-7-Ar-5-R-azolo[1,5-a]pyrimidines. acs.orgresearchgate.net Although this specific example uses 4-nitrobenzaldehyde (B150856), the principle directly applies to this compound. Its aldehyde group can readily form an iminium intermediate, which is crucial for driving the reaction cascade toward the final heterocyclic product. The efficiency and atom economy of MCRs make them a powerful tool for rapidly generating libraries of complex molecules from simple precursors like this compound. nih.gov

The this compound scaffold is a valuable starting point for synthesizing novel compounds intended for advanced research, particularly in medicinal chemistry. A closely related precursor, 4-(morpholin-4-yl)-3-nitrobenzohydrazide, is synthesized and then used to create a series of hydrazone derivatives. mdpi.comnih.gov This is achieved by reacting the hydrazide with various substituted benzaldehydes. mdpi.com

These resulting derivatives have been evaluated for their biological activities. In one study, a series of semicarbazides, thiosemicarbazides, and hydrazones based on the 4-(morpholino-4-yl)-3-nitrobenzohydrazide structure were synthesized and tested for antimicrobial properties. nih.gov The semicarbazide derivatives showed the highest activity, with one compound containing a 4-bromophenyl moiety exhibiting significant antibacterial potential against Enterococcus faecalis. nih.gov Among the thiosemicarbazides, a derivative with a 4-trifluoromethylphenyl group was most active against several Gram-positive bacterial strains. nih.gov This highlights how the core morpholino-nitroaryl scaffold can be elaborated into a diverse range of molecules for biological screening and drug discovery research.

Table 2: Antimicrobial Activity of 4-(Morpholin-4-yl)-3-nitrobenzohydrazide Derivatives

| Derivative Class | Most Active Substituent | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Semicarbazide | 4-bromophenyl | Enterococcus faecalis | 3.91 µg/mL nih.gov |

| Thiosemicarbazide | 4-trifluoromethylphenyl | Gram-positive bacteria | 31.25 to 62.5 µg/mL nih.gov |

Development of Novel Catalytic Systems Utilizing this compound Derivatives

While this compound is primarily utilized as a reactant and synthetic intermediate, its structural motifs are relevant to the design of ligands for catalytic systems. The morpholine group, a nitrogen-containing heterocycle, can act as a coordinating agent for metal centers in catalysts. The electronic properties of the aromatic ring, modulated by the nitro and morpholine groups, can influence the efficacy of a metal-ligand catalyst.

For instance, derivatives of similar structures, such as those used in C-O cross-coupling reactions catalyzed by copper-based metal-organic frameworks (MOFs), demonstrate the importance of the substituted benzaldehyde framework. researchgate.net While direct research on catalytic systems derived from this compound is not extensively documented, the potential exists to transform it into ligands for asymmetric catalysis or other specialized catalytic applications. The synthesis of chiral amines or phosphines from the aldehyde group could yield ligands whose steric and electronic properties are fine-tuned by the morpholino and nitro substituents, representing an area for future research and development.

Investigation of Derivatives and Analogues of 3 Morpholino 4 Nitrobenzaldehyde

Synthesis and Characterization of Isomeric Morpholino-Nitrobenzaldehydes

The synthesis of morpholino-nitrobenzaldehydes typically involves the nucleophilic aromatic substitution of a halogenated nitrobenzaldehyde with morpholine (B109124). The position of the nitro and aldehyde groups on the benzene (B151609) ring, as well as the reaction conditions, dictates the specific isomer formed. The characterization of these isomers is crucial for understanding how the positional arrangement of the substituents affects their physical and chemical properties.

A notable example is the synthesis and characterization of 2-Morpholino-5-nitrobenzaldehyde, an isomer of the title compound. Single-crystal X-ray diffraction studies of this compound provide valuable insights into its molecular geometry. iucr2017.org The analysis of bond lengths and angles reveals the electronic influence of the substituents on the aromatic ring. For instance, the C-N bond distance between the aromatic carbon and the nitrogen of the nitro group is characteristic of a simple bond in nitroaromatics. iucr2017.org Similarly, the C-O bond lengths within the morpholine ring are typical for sp3 carbon to sp2 oxygen single bonds. iucr2017.org The geometry and packing within the crystal are stabilized by intermolecular forces, which are influenced by the substituents. iucr2017.org

The synthesis of various isomers allows for a comparative study of their properties. For instance, chiral nitrobenzaldehyde Schiff base ligands have been prepared from ortho, meta, and para-nitrobenzaldehydes, and their structures were confirmed using IR, 1H-NMR, 13C-NMR, and elemental analysis. mdpi.com While not directly morpholino-substituted, these studies on isomeric nitrobenzaldehydes highlight the methodologies used for their synthesis and characterization, which are applicable to the synthesis of a series of isomeric morpholino-nitrobenzaldehydes.

To provide a clearer understanding of the structural parameters, the crystallographic data for 2-Morpholino-5-nitrobenzaldehyde is presented below.

| Parameter | Value |

|---|---|

| Chemical Formula | C11H12N2O4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.1974 (6) |

| b (Å) | 10.6696 (7) |

| c (Å) | 12.9766 (8) |

| β (°) | 98.39 (1) |

| Volume (ų) | 1122.1 (1) |

| Z | 4 |

Functional Group Modifications and Structure-Reactivity Relationship Studies

The presence of the aldehyde, nitro, and morpholine functionalities in 3-Morpholino-4-nitrobenzaldehyde offers multiple avenues for chemical modification. Studying these modifications is essential for understanding the structure-reactivity relationships of this class of compounds.

The aldehyde group is a versatile handle for various chemical transformations. It can readily undergo nucleophilic addition reactions, which are influenced by the electronic nature of the other substituents on the aromatic ring. The electron-withdrawing nitro group at the para position to the morpholino group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Common reactions of the aldehyde group include:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to form a new carbon-carbon double bond. nih.govwikipedia.org For instance, the Knoevenagel condensation of 4-nitrobenzaldehyde (B150856) with 1,3-dihydroindol-2-one has been studied, demonstrating the reactivity of the nitro-substituted aldehyde. researchgate.net

Wittig Reaction: This reaction provides a method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide. masterorganicchemistry.comorganic-chemistry.orglibretexts.orgwikipedia.org The Wittig reaction can tolerate various functional groups, including aromatic nitro groups. libretexts.org

The nitro group can be reduced to an amino group, which significantly alters the electronic properties of the molecule. The resulting 3-morpholino-4-aminobenzaldehyde would have two electron-donating groups ortho to each other, which would influence its reactivity in subsequent reactions. The reduction of aromatic nitro compounds can be achieved using various reagents, including catalytic hydrogenation or chemical reducing agents. The synthesis of 4-aminobenzaldehyde from p-nitrotoluene using sodium polysulfide provides a relevant synthetic route. orgsyn.org

The nitrogen atom of the morpholine ring is nucleophilic and can be derivatized through various reactions, such as N-alkylation and N-arylation. These modifications can impact the steric and electronic properties of the molecule, as well as its solubility and potential biological activity.

N-Alkylation: The N-alkylation of morpholine with alcohols can be achieved using heterogeneous catalysts, providing a green synthetic route where water is the only byproduct. researchgate.net Catalytic systems based on iridium and ruthenium complexes have also been shown to be effective for the N-alkylation of anilines and other amines with alcohols. nih.gov Unprotected arylamines can undergo chemoselective N-alkylation utilizing ortho-quinone methides under acid-catalyzed conditions. acs.org

N-Arylation: The introduction of an aryl group at the nitrogen of the morpholine ring can be accomplished through metal-catalyzed cross-coupling reactions, for example, using manganese chloride as a catalyst for the reaction with aryl halides. researchgate.net Both metal-catalyzed and metal-free methods for the N-arylation of morpholine are being explored to develop more sustainable synthetic protocols. bioengineer.org

N-Oxide Formation: The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide. organic-chemistry.org The synthesis of N-oxides from tertiary amines is typically achieved using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). nih.gov

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of Novel Derivatives

A combination of spectroscopic and advanced analytical techniques is indispensable for the unambiguous structural elucidation of novel derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are powerful tools for determining the connectivity and stereochemistry of molecules. beilstein-journals.org For substituted heterocyclic structures, advanced NMR techniques are crucial for complete structural characterization. ipb.pt The chemical shifts and coupling constants of the protons and carbons in the aromatic ring and the morpholine moiety provide detailed information about the electronic environment and spatial arrangement of the atoms. NOESY experiments can be particularly useful for determining the relative stereochemistry of substituents. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation of a selected precursor ion. researchgate.netnih.govnih.govresearchgate.net The fragmentation patterns of nitroaromatic compounds and morpholine-containing structures can be complex, and detailed analysis is required to identify the characteristic fragment ions. researchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a molecule.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. iucr2017.org The crystal structure of 2-Morpholino-5-nitrobenzaldehyde has been determined, offering a detailed view of its molecular geometry. iucr2017.org Such studies on derivatives can reveal how different functional groups and their positions influence the solid-state structure.

The table below summarizes the key analytical techniques and the type of information they provide for the structural elucidation of morpholino-nitrobenzaldehyde derivatives.

| Technique | Information Provided |

|---|---|

| 1D NMR (¹H, ¹³C) | Chemical environment of protons and carbons, functional group identification. |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity between atoms, spatial proximity of nuclei, stereochemistry. beilstein-journals.orgnih.gov |

| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS). |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. researchgate.netnih.govnih.govresearchgate.net |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, crystal packing. iucr2017.org |

| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, NO₂, C-O-C). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about conjugated systems and electronic transitions. |

Computational Chemistry and Theoretical Analysis of 3 Morpholino 4 Nitrobenzaldehyde

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule. These studies often employ Density Functional Theory (DFT), a method that provides a good balance between accuracy and computational cost. escholarship.orgconicet.gov.ar For a molecule like 3-Morpholino-4-nitrobenzaldehyde, key areas of investigation include the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule interacts with other species. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov In this compound, the electron-donating morpholino group and the electron-withdrawing nitro group are expected to significantly influence the electronic distribution. The HOMO is likely to be localized over the morpholino group and the benzene (B151609) ring, while the LUMO is expected to be concentrated around the nitro group and the aldehyde function. This separation facilitates intramolecular charge transfer (ICT), a key characteristic of such donor-acceptor systems. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.govepstem.net For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and aldehyde groups, marking them as sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. nih.govresearchgate.net

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net Studies on similar molecules like 4-fluoro-3-nitrobenzaldehyde (B1361154) (FNB) have utilized DFT calculations (B3LYP method) to determine these properties and understand their reactivity profiles. researchgate.net

Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including identifying intermediates and calculating the structure and energy of transition states. ucsb.edu For this compound, a common reaction to model would be an aldol (B89426) reaction, where the aldehyde acts as an electrophile. researchgate.netresearchgate.net

The modeling process begins by identifying a plausible reaction mechanism. For instance, in a proline-catalyzed aldol reaction involving a substituted benzaldehyde, the mechanism proceeds through several key steps: the formation of an enamine from the catalyst and a ketone, the nucleophilic attack of the enamine on the aldehyde, and subsequent hydrolysis to release the product and regenerate the catalyst. nih.govresearchgate.net

Using DFT calculations, the geometries of the reactants, intermediates, products, and, crucially, the transition states (TS) for each elementary step are optimized. A transition state is a first-order saddle point on the potential energy surface, and its structure corresponds to the highest energy point along the reaction coordinate. ucsb.edu Locating a TS structure is computationally demanding but essential for understanding the reaction kinetics. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction. A lower activation energy corresponds to a faster reaction. researchgate.net

For example, studies on the aldol reaction of 4-nitrobenzaldehyde (B150856) have successfully mapped out the potential energy surface, identifying the key transition states and intermediates. nih.gov These studies have shown that the presence of an electron-withdrawing group like the nitro group can activate the aldehyde for nucleophilic attack. The morpholino group in this compound, being an electron-donating group, would also influence the reaction pathway, potentially affecting the stability of intermediates and the energy of transition states.

Conformational Analysis and Molecular Dynamics Simulations

This compound has significant conformational flexibility, primarily due to the morpholine (B109124) ring and the rotation around the C-N bond connecting it to the benzene ring. Understanding the molecule's preferred shapes (conformations) and its dynamic behavior is crucial as these can affect its reactivity and interactions.

Conformational analysis is typically performed by systematically rotating the flexible bonds and calculating the potential energy at each step to identify low-energy conformers. The morpholine ring itself can exist in different conformations, most commonly a stable chair form. The orientation of this ring relative to the planar phenyl group also gives rise to different rotational isomers (rotamers). Computational methods can predict the relative energies of these conformers and the energy barriers for interconversion.

Molecular Dynamics (MD) simulations offer a more dynamic picture by simulating the atomic motions of the molecule over time. ajchem-a.comnih.gov An MD simulation solves Newton's equations of motion for the atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. rsc.org These simulations are particularly useful for:

Exploring Conformational Space: MD can help identify all accessible conformations and the frequency with which they occur, which might be missed by a static conformational search.

Solvent Effects: Simulations can be run with explicit solvent molecules (e.g., water) to understand how the solvent influences the conformational preferences and dynamics of the solute.

Thermodynamic Properties: Analysis of MD trajectories can provide insights into properties like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify the most flexible parts of the molecule. ajchem-a.com

For this compound, an MD simulation would reveal the flexibility of the morpholino ring and its substituent, providing a realistic view of its structural behavior in solution.

Prediction of Spectroscopic Properties and Experimental Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, such as vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. Comparing these predicted spectra with experimental data serves as a crucial validation of the computational model. nih.gov

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies can be calculated after performing a geometry optimization using DFT. researchgate.netnih.gov The calculation provides a list of vibrational modes, their frequencies, and their intensities. Because theoretical calculations are typically performed on a single molecule in the gas phase and neglect anharmonicity, the calculated frequencies are often systematically higher than experimental values obtained from solid or solution-phase samples. To correct for this, a scaling factor is commonly applied to the computed frequencies to improve agreement with experimental data. nih.gov The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes (e.g., C=O stretch, NO₂ symmetric stretch). researchgate.net

Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which is related to the intensity of the absorption band. scm.com For a molecule like this compound, TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions, such as π → π* or intramolecular charge transfer (ICT) transitions. rsc.org The choice of solvent in the calculation (often modeled using a Polarizable Continuum Model, PCM) is critical, as it can significantly affect the absorption wavelengths. qu.edu.qa

Mentioned Chemical Compounds

Q & A

Q. What are the key synthetic routes for 3-Morpholino-4-nitrobenzaldehyde, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) of a nitro-substituted benzaldehyde precursor with morpholine. A common approach uses DMF or DMSO as solvents under reflux (80–120°C) with potassium carbonate as a base to deprotonate morpholine. Optimization focuses on:

- Solvent polarity : Higher polarity solvents (e.g., DMSO) enhance NAS rates due to improved stabilization of the transition state.

- Catalyst selection : Transition metal catalysts (e.g., CuI) may accelerate reactions in inert atmospheres.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC/GC-MS : Quantify purity (>95%) and detect trace impurities.

- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: aldehyde proton at ~10 ppm; morpholine protons at 3.5–4.0 ppm).

- FTIR : Verify nitro (1520–1350 cm⁻¹) and aldehyde (~2850–2720 cm⁻¹) functional groups.

- Elemental analysis : Validate empirical formula (C₁₁H₁₂N₂O₄) .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent nitro group degradation.

- Moisture control : Use desiccants (silica gel) to avoid aldehyde hydration.

- Stability assays : Monitor decomposition via TLC or UV-Vis spectroscopy over time .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Methodological Answer: Contradictions often arise from divergent reaction conditions (e.g., catalyst loading, solvent polarity). A systematic approach includes:

- Control experiments : Vary Pd catalysts (Pd(OAc)₂ vs. PdCl₂) and ligands (PPh₃ vs. XPhos) to identify optimal systems.

- Kinetic studies : Track reaction progress via in-situ FTIR or NMR to detect intermediates.

- Computational modeling : Compare DFT-predicted activation energies with experimental yields to validate mechanisms .

Q. What strategies address conflicting data on the compound’s electronic effects in photoredox catalysis?

Methodological Answer:

- Electrochemical profiling : Measure reduction potentials (cyclic voltammetry) to correlate nitro group electron-withdrawing effects with catalytic activity.

- Substituent variation : Synthesize analogs (e.g., 3-Morpholino-4-aminobenzaldehyde) to isolate electronic contributions.

- Contradiction analysis frameworks : Apply Vygotskian dialectics to prioritize principal contradictions (e.g., solvent polarity vs. catalyst choice) .

Q. How can researchers reconcile discrepancies in biological activity data for this compound derivatives?

Methodological Answer:

- Dose-response studies : Use Hill slope analysis to differentiate true activity from assay artifacts.

- Structural analogs : Test derivatives with modified morpholino/nitro groups to identify pharmacophore requirements.

- Meta-analysis : Apply contradiction mapping (e.g., principal vs. secondary contradictions in activity trends) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.